2-Fluoro-3-methyl-5-nitrobenzoic acid
Overview
Description
“2-Fluoro-3-methyl-5-nitrobenzoic acid” is a chemical compound with the molecular formula C8H6FNO4
. It is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of “this compound” can be achieved through several steps . The process starts from o-methylphenol, where a nitration reaction selectively generates a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene. A fluorination reaction then generates 2-fluoro-3-nitrotoluene, and finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C8H6FNO4/c1-4-2-5(10(13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
.
Chemical Reactions Analysis
Nitro compounds like “this compound” can undergo various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Physical and Chemical Properties Analysis
“this compound” is a solid substance with a melting point of 160-165°C . It has a molecular weight of 199.14 .
Scientific Research Applications
Synthesis of Heterocyclic Scaffolds
2-Fluoro-3-methyl-5-nitrobenzoic acid, closely related to 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been used as a building block in the synthesis of various heterocyclic scaffolds. Its utility in heterocyclic oriented synthesis (HOS) leads to the formation of condensed nitrogenous cycles, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles hold significant importance in current drug discovery (Křupková et al., 2013).
Solid-Phase Synthesis
The compound is used in solid-phase synthesis strategies for various chemical compounds. For instance, resin-bound 4-fluoro-3-nitrobenzoic acid, a related compound, has been employed in the synthesis of substituted 2-aminomethylbenzimidazoles, demonstrating the potential for combinatorial library generation (Kilburn et al., 2000).
Chromatography and Detection
In analytical biochemistry, derivatives of this compound are used as labeling reagents in high-performance liquid chromatography for the detection of amino acids. These derivatives offer sensitive detection methods in various research applications (Watanabe & Imai, 1981).
Crystallographic and Electronic Studies
Its derivatives are also explored in crystallographic studies to understand molecular interactions and electronic structures. Such studies contribute to knowledge in the field of molecular design and synthesis (Pramanik et al., 2019).
Environmental Chemistry
In environmental chemistry, halogenated aromatic acids, including derivatives of this compound, are studied for their oxidation and metabolism by specific microorganisms. This research provides insights into biodegradation processes and environmental impact assessments (Cain et al., 1968).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-3-methyl-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-2-5(10(13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGNESLMRSWBKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1519287-58-1 | |
Record name | 2-fluoro-3-methyl-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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